Matthew W Eskew,
Megan M Koslen,
Albert S Benight
PMID: 32726582
DOI:
10.1016/j.ab.2020.113843
Abstract
This paper reports evaluation of ligand binding constants for unmodified or biotinylated HSA (HSA
) for two well-known HSA binding ligands, naproxen and bromocresol green. Results demonstrate differential scanning calorimetry (DSC) is a reliable quantitative method for straight-forward and rapid evaluation of ligand binding constants for HSA and modified derivatives. DSC measured the thermodynamic stability of free and ligand-bound HSA and HSA
at pH = 6.0, 7.4 and 8.0. DSC analysis provided a quantitative gauge of responses of HSA and HSA
thermodynamic stability to ligand binding. The influence of different levels of biotinylation of HSA
on ligand binding, and how ligand binding varied as a function of pH for these molecules was also examined. In the three pH environments, biotinylation increased stability of HSA
alone compared to free HSA at pH 7.4. Stabilities of free protein and ligand-bound complexes varied with pH in the order, pH = 6.0>7.4>8.0. Our analytical approach provided very accurate estimates for known binding constants of these ligands for HSA. Results revealed, for both ligands, extent of biotinylation of HSA
affected binding, reducing binding constants from three to 100-fold. DSC analysis was able to delineate inter-relationships between molecular structure and thermodynamic stability of HSA and HSA
bound by ligands; and their variations with pH.
Emma H Hooijberg,
Carolyn Cray,
Michele Miller,
Peter Buss,
Gerhard Steenkamp,
Amelia Goddard
PMID: 31925822
DOI:
10.1111/vcp.12820
Abstract
The bromocresol green (BCG) method has been reported to overestimate serum albumin concentration in several species due to non-specific binding to globulins. As the white rhinoceros has high concentrations of serum globulins, significant differences in albumin measured by the BCG method, and the field method of agarose gel serum protein electrophoresis (SPE) are expected.
We aimed to compare the BCG and SPE methods for albumin determination in the serum of white rhinoceroses.
SPE and BCG albumin were measured in 82 white rhinoceros serum samples. Results were compared using Bland-Altman difference plots and Passing-Bablok regression analysis.
BCG albumin showed a significant mean constant positive bias of 7 g/L, or 36%, which was more than the total allowable error of 15% and was clinically significant. Methods were not comparable within the inherent imprecision of each method.
The BCG method overestimated albumin concentrations in this species compared with agarose gel SPE, and method-specific reference intervals should be used.
Mohamed I Gadallah,
Hassan Refat H Ali,
Hassan F Askal,
Gamal A Saleh
PMID: 31147035
DOI:
10.1016/j.msec.2019.03.071
Abstract
A square wave voltammetric method for selective determination of meropenem (MRP) and ertapenem (ERP) was developed using pencil graphite electrode modified with poly (bromocresol green) (PGE/PBCG). The modified electrode film was characterized by scanning electron microscopy and electro-chemical impedance spectroscopy. Under the optimized conditions, the prepared electrode has good linearity over concentration range 1.0-60.0 and 0.3.0-75.0 μM for MRP and ERP, respectively. The developed method was validated according to ICH guidelines. In addition, the diffusion co-efficients of MRP and ERP were estimated to be 1.24 × 10
and 9.09 × 10
cm
s
, respectively using chronoamperometric technique. The developed method was highly sensitive and selective for the determination of MRP or ERP in the presence of their corresponding open beta-lactam ring degradation products. Consequently, it was successfully utilized for in-vitro and in-vivo applications in spiked and real plasma samples of healthy rabbits for their pharmacokinetic studies. Furthermore, the method was applied for the assay of the available dosage forms of both drugs.
Nadtinan Promphet,
Pranee Rattanawaleedirojn,
Krisana Siralertmukul,
Niphaphun Soatthiyanon,
Pranut Potiyaraj,
Chusak Thanawattano,
Juan P Hinestroza,
Nadnudda Rodthongkum
PMID: 30348413
DOI:
10.1016/j.talanta.2018.09.086
Abstract
A non-invasive textile-based colorimetric sensor for the simultaneous detection of sweat pH and lactate was created by depositing of three different layers onto a cotton fabric: 1.) chitosan, 2.) sodium carboxymethyl cellulose, and 3.) indicator dye or lactate assay. This sensor was characterized using field emission scanning electron microscopy and fourier transform infrared spectroscopy. Then, this sensor was used to measure pH and lactate concentration using the same sweat sample. The sensing element for sweat pH was composed of a mixture of methyl orange and bromocresol green while a lactate enzymatic assay was chosen for the lactate sensor. The pH indicator gradually shifted from red to blue as the pH increased, whereas the purple color intensity increased with the concentration of lactate in the sweat. By comparing these colors with a standard calibration, this platform can be used to estimate the sweat pH (1-14) and the lactate level (0-25 mM). Fading of the colors of this sensor was prevented by using cetyltrimethylammonium bromide (CTAB). The flexibility of this textile based sensor allows it to be incorporated into sport apparels and accessories hence potentially enabling real-time and continuous monitoring of sweat pH and lactate. This non-invasive sensing platform might open a new avenue for personal health monitoring and medical diagnosis as well as for determining of the physiological conditions of endurance athletes.
Anne-Els van de Logt,
Sanna R Rijpma,
Coralien H Vink,
Elma Prudon-Rosmulder,
Jack F Wetzels,
Miranda van Berkel
PMID: 31053386
DOI:
10.1016/j.kint.2019.01.042
Abstract
Differences between laboratory assays can have important clinical implications. For creatinine assays this became apparent soon after the introduction of the Modification of Diet in Renal Disease formula and resulted in international efforts towards standardization. Albumin in blood is measured by different assays, either chromogenic using Bromocresol green (BCG) or Bromocresol purple (BCP), or by an immunoassay. Since differences between these assays have received limited attention we evaluated bias and imprecision of BCG and BCP assays in comparison to the immunoassay using blood samples from patients with membranous nephropathy and nephrotic syndrome. For the BCG assay, the mean bias was high (6.2 g/l, with a standard deviation of 2.4 g/l) compared to a bias of 0.3 g/l (standard deviation 1.5 g/l) for the BCP assay. Importantly, we questioned clinical relevance by evaluating the accuracy of the decision toward the use of prophylactic anticoagulant therapy. Notably, nephrologists may reach inappropriate treatment decisions using the BGC assay in up to 59% of patients. Thus, our study should stimulate efforts towards standardization of the albumin assays.
Sudkate Chaiyo,
Kurt Kalcher,
Amara Apilux,
Orawon Chailapakul,
Weena Siangproh
PMID: 30318543
DOI:
10.1039/c8an01122b
Abstract
A novel paper-based analytical device (PAD) was fabricated and developed for the simple and rapid determination of the albumin to creatinine ratio (ACR) in urine samples. The detection was based on a colorimetric reaction using bromocresol green (BG) in a phosphate buffer (PB) at pH 4 for the determination of albumin (AL) and creatinine (CR). BG changes color from greenish-yellow to bluish-green in the presence of AL and/or CR. Picric acid (PA) in 0.25 M NaOH was used to detect CR, and PA changes color from yellow to orange. Under the optimal conditions, the working range was 10 to 350 mg dL-1 with a detection limit of 7.1 and 5.4 mg dL-1 for AL + CR and CR detection, respectively. The repeatability was evaluated, and the %RSD value was less than 8.23 (n = 10). The ACR was obtained by calculating the AL and CR colorimetric results. Finally, the proposed devices were applied to the determination of AL, CR, and ACR in urine samples. The results obtained by the developed PADs were in good agreement with the standard method and demonstrated the method could reliably measure AL, CR, and ACR. The proposed method provides a low-cost, simple, sensitive, and promising tool for diagnostic identification assay for chronic kidney disease (CKD).
Jejenija Osuntokun,
Damian C Onwudiwe,
Eno E Ebenso
PMID: 30247126
DOI:
10.1049/iet-nbt.2017.0277
Abstract
CaO nanoparticles have been prepared using CaCl
and aqueous extract of broccoli as a precursor and reducing agent, respectively. Different volumes of the aqueous broccoli extract were utilised to obtain Ca(OH)
and subsequent calcination gave CaO nanoparticles. The synthesised CaO was confirmed by powder X-ray diffraction (XRD). The morphology was studied using transmittance electron microscopy (TEM), and the surface composition of Ca(OH)
was explored using Fourier transform infrared spectroscopy. The major functional groups present in the capping material responsible for the reduction of the metal salt and the surface passivation of Ca(OH)
were identified. The XRD pattern revealed cubic phase for all the CaO nanoparticles, and the crystallite size was estimated using Scherrer's equation showed a variation which is dependent on the volume of the extract used. TEM analysis showed different shapes, while the selected area electron diffraction (SAED) results confirmed the crystallinity of the nanoparticles. Thermogravimetric analysis of Ca(OH)
showed the decomposition product to be CaO. Sample C3, which has the smallest particle size, was used as a catalyst for the degradation of bromocresol green via photo irradiation with ultraviolet light and the result revealed a degradation efficiency of 60.1%.
Honggu Chun
PMID: 29077205
DOI:
10.1002/elps.201700373
Abstract
Ion-permselective nanochannel-based sample preconcentration or electropreconcentration has been demonstrated as an effective technique for concentrating charged analytes at the interface between a micro- and nanochannel. The anion-selective electropreconcentration involves extraction of hydroxide in the preconcentrated sample plug, resulting in pH decrease. We investigated the pH change in a microchannel using charged pH indicators with different conditions including running buffer pH, sample channel electric field, and salt concentration. The anion-selective preconcentration showed pH decrease from 11 to under 7 in the preconcentrated sample plug. Therefore, careful design and interpretation are required with pH-dependent experiments such as analyzing enzyme or antibody characteristics. The pH change could be mitigated by reducing the sample channel electric field and/or increasing salt concentration in the buffer.
Vanessa Garcia Moreira,
Nana Beridze Vaktangova,
Maria Dolores Martinez Gago,
Belen Laborda Gonzalez,
Sara Garcia Alonso,
Eloy Fernandez Rodriguez
PMID: 29790973
DOI:
10.1093/labmed/lmy020
Abstract
Usually serum albumin is measured with dye-binding assay as bromocresol green (BCG) and bromocresol purple (BCP) methods. The aim of this paper was to examine the differences in albumin measurements between the Advia2400 BCG method (AlbBCG), Dimension RxL BCP (AlbBCP) and capillary zone electrophoresis (CZE).
Albumin concentrations from 165 serum samples were analysed using AlbBCG, AlbBCP and CZE. CZE was employed to estimate different serum protein fractions. Influence of globulins on albumin concentration discrepancies between methods was estimated as well as the impact of the albumin method on aCa concentrations. Medcalc was employed for statistical analysis, setting a value of P < 0.05 as significant.
Correlation of AlbBCG and AlbBCP was r = 0.948 (p < 0.0001), but mean difference was large. Bland-Altman plots showed greater bias at lower albumin concentrations. AlbBCG were positively biased versus CZE (3.54 g/L). There was good agreement between CZE and ALbBCP (< 1 g/L). The AlbBCG assay bias shows a good correlation with alpha-1-globulin concentrations (r = 0.758); moderate and weak correlations were observed with CRP (r = 0.729) and alpha-2-globulin (r = 0.585); we found no correlation with beta-globulin (r = 0.120) or gamma-globulin (r = -0.303). Mean aCa based on AlbBCG and AlbBCP methods were 2.34 ± 0.15 mmol/L and 2.46 ± 0.16 mmol/L (p < 0.01), with a mean BCG-BCP difference of -0.12.
Albumin results from the BCP and BCG methods may result in unacceptable differences and clinical confusion, especially at lower albumin concentrations. Serum acute phase proteins contribute to overestimating the albumin concentration using AlbBCG.
Sigurd Delanghe,
Wim Van Biesen,
Nadeige Van de Velde,
Sunny Eloot,
Anneleen Pletinck,
Eva Schepers,
Griet Glorieux,
Joris R Delanghe,
Marijn M Speeckaert
PMID: 28985181
DOI:
10.1515/cclm-2017-0444
Abstract
Colorimetric albumin assays based on binding to bromocresol purple (BCP) and bromocresol green (BCG) yield different results in chronic kidney disease. Altered dye binding of carbamylated albumin has been suggested as a cause. In the present study, a detailed analysis was carried out in which uremic toxins, acute phase proteins and Kt/V, a parameter describing hemodialysis efficiency, were compared with colorimetrically assayed (BCP and BCG) serum albumin.
Albumin was assayed using immunonephelometry on a BN II nephelometer and colorimetrically based on, respectively, BCP and BCG on a Modular P analyzer. Uremic toxins were assessed using high-performance liquid chromatography. Acute phase proteins (C-reactive protein and α1-acid glycoprotein) and plasma protein α2-macroglobulin were assayed nephelometrically. In parallel, Kt/V was calculated.
Sixty-two serum specimens originating from hemodialysis patients were analyzed. Among the uremic toxins investigated, total para-cresyl sulfate (PCS) showed a significant positive correlation with the BCP/BCG ratio. The serum α1-acid glycoprotein concentration correlated negatively with the BCP/BCG ratio. The BCP/BCG ratio showed also a negative correlation with Kt/V.
In renal insufficiency, the BCP/BCG ratio of serum albumin is affected by multiple factors: next to carbamylation, uremic toxins (total PCS) and α1-acid glycoprotein also play a role.